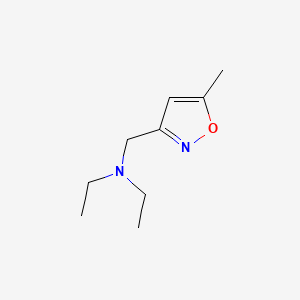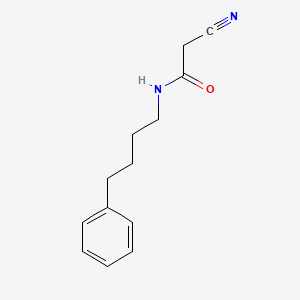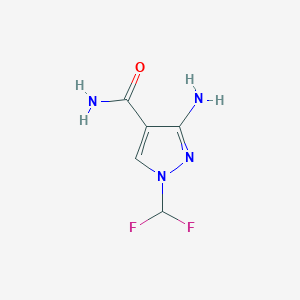![molecular formula C13H17N3O B11741010 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11741010.png)
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is an organic compound that features a phenol group attached to a pyrazole ring via an aminomethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol typically involves the reaction of 2-hydroxybenzaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group in the Schiff base intermediate can be reduced to form the final product.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: The final aminomethylphenol product.
Substitution: Halogenated or nitrated derivatives of the phenol.
Wissenschaftliche Forschungsanwendungen
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenol
- 5-Methyl-2-(propan-2-yl)phenol
- N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
Uniqueness
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is unique due to its specific combination of a phenol group and a pyrazole ring. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
2-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-10(2)16-13(7-8-15-16)14-9-11-5-3-4-6-12(11)17/h3-8,10,14,17H,9H2,1-2H3 |
InChI-Schlüssel |
IKXRGSIJFHRHQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-4-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740932.png)
![2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11740939.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740945.png)
![2-[1-(Dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740954.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11740955.png)

amine](/img/structure/B11740967.png)
![Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-](/img/structure/B11740976.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740998.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11740999.png)


